molecular formula C30H21N3O2S2 B283129 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Numéro de catalogue B283129
Poids moléculaire: 519.6 g/mol
Clé InChI: UVTMXCMQHDUTKT-QLYXXIJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BZT-5, is a chemical compound that has been studied for its potential use as a psychoactive drug. BZT-5 belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine and other stimulant drugs. In recent years, BZT-5 has gained attention as a potential treatment for various neurological disorders due to its unique chemical structure and mechanism of action.

Mécanisme D'action

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and increased dopamine levels have been associated with improved mood and reduced symptoms of depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one also has a high affinity for the dopamine transporter, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a number of biochemical and physiological effects in animal studies. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in laboratory experiments is its unique chemical structure, which may allow for the development of new treatments for neurological disorders. However, the synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is complex and challenging, which may limit its use in laboratory settings. Additionally, the potential for abuse and addiction associated with 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one may limit its use in human clinical trials.

Orientations Futures

There are several potential future directions for research on 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new treatments for Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown promise in animal studies as a potential treatment for these conditions, and future research may focus on optimizing the compound for use in humans. Another area of interest is the potential use of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a treatment for substance abuse disorders. Further research is needed to determine the safety and efficacy of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in humans for this indication. Overall, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one represents a promising area of research for the development of new treatments for neurological disorders.

Méthodes De Synthèse

The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylideneaminothiophenol. This intermediate is then reacted with 1,3-diphenylpropanedione to form the final product, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is challenging due to the complex structure of the compound and the need for high purity.

Applications De Recherche Scientifique

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential use as a treatment for various neurological disorders, including Parkinson's disease, depression, and addiction. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Propriétés

Formule moléculaire

C30H21N3O2S2

Poids moléculaire

519.6 g/mol

Nom IUPAC

(7Z)-2-benzoyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C30H21N3O2S2/c34-27(23-15-7-2-8-16-23)28-31-33(25-19-11-4-12-20-25)30(37-28)32(24-17-9-3-10-18-24)29(35)26(36-30)21-22-13-5-1-6-14-22/h1-21H/b26-21-

Clé InChI

UVTMXCMQHDUTKT-QLYXXIJNSA-N

SMILES isomérique

C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES canonique

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.